Bromocholine chloride
Description
Bromocholine chloride, a quaternary ammonium compound, is characterized by the presence of a trimethylamino group linked to a brominated ethyl chain. Its chemical structure is pivotal for its biological and chemical activity, particularly in applications ranging from plant physiology to biochemical research . The compound's structure (C₅H₁₃BrClN) differentiates it from analogs through halogen substitution, influencing reactivity, solubility, and toxicity.
Properties
CAS No. |
42350-92-5 |
|---|---|
Molecular Formula |
C5H13BrClN |
Molecular Weight |
202.52 g/mol |
IUPAC Name |
2-bromoethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H13BrN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BAFZKSHKYCECQP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCBr.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromocholine chloride can be synthesized through the reaction of trimethylamine with 2-bromoethanol. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
(CH3)3N+BrCH2CH2OH→(CH3)3NCH2CH2Br+H2O
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of trimethylamine with 2-bromoethanol under controlled conditions. The process includes steps such as mixing, reaction, crystallization, and purification to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Bromocholine chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions typically occur in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with sodium hydroxide can produce choline.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives of this compound.
Scientific Research Applications
Bromocholine chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quaternary ammonium compounds.
Biology: this compound is used in studies related to cell membrane structure and function due to its structural similarity to choline.
Industry: this compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bromocholine chloride involves its interaction with biological membranes and enzymes. Due to its structural similarity to choline, it can integrate into cell membranes and affect their properties. It can also interact with enzymes involved in choline metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Molecular Differences
The activity of quaternary ammonium compounds depends on the trimethylamino group and halogen substituents. Key analogs include:
| Compound | Molecular Formula | CAS Number | Molecular Weight | Key Structural Feature |
|---|---|---|---|---|
| Bromocholine chloride | C₅H₁₃BrClN | 2758-06-7 | 246.97 | Bromine and chlorine substituents |
| Chlorocholine chloride | C₅H₁₃Cl₂N | 999-81-5 | 158.07 | Dual chlorine substituents |
| Bromocholine bromide | C₅H₁₃Br₂N | 28508-20-5 | 285.98 | Dual bromine substituents |
| Allyltrimethylammonium chloride (AMAC) | C₆H₁₃ClN | 1738-98-1 | 146.62 | Allyl group instead of ethyl |
- Trimethylamino Group: Essential for biological activity; replacing it with dimethylamine or other groups abolishes activity .
- Halogen Impact : Bromine in this compound increases molecular weight and polarizability compared to chlorine in chlorocholine chloride, affecting solubility and interaction with biomolecules .
Functional and Application Differences
- Plant Growth Regulation : Chlorocholine chloride (CCC) is widely used as a plant growth retardant due to its ability to inhibit gibberellin synthesis. Bromocholine analogs (e.g., bromocholine bromide) show similar retardant properties but are less commonly used due to higher toxicity .
- Biochemical Research : Bromocholine bromide is employed in histone modification studies to introduce trimethylated lysine analogs, leveraging its reactivity under controlled conditions . Chlorocholine chloride lacks this application due to lower bromine-mediated alkylation efficiency.
- Synthetic Chemistry : Bromocholine bromide is used in synthesizing sinapine, but its toxicity and corrosiveness limit scalability compared to safer alternatives like chlorocholine chloride .
Physicochemical Properties
- Solubility : this compound's solubility in polar solvents (e.g., water) is lower than chlorocholine chloride due to bromine's larger atomic radius, which increases hydrophobic interactions .
- Thermal Stability : Bromocholine bromide decomposes at 230–231°C, while chlorocholine chloride has a lower melting point (~250°C with decomposition), reflecting halogen-dependent stability .
Key Research Findings
- Biological Activity : In cucumber plants, bromocholine bromide and allyltrimethylammonium chloride induced female flower differentiation at lower concentrations than chlorocholine chloride, highlighting bromine's role in enhancing bioactivity .
Biological Activity
Bromocholine chloride, a quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.
This compound is structurally related to choline and possesses a bromine atom that enhances its reactivity. Its mechanism of action primarily involves:
- Alkylation : The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This modification can lead to alterations in enzyme activity and other biomolecular functions.
- Enzyme Interaction : It has been employed as a probe in biochemical pathways to investigate enzyme activities, indicating its utility in enzymology.
1. Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. Studies indicate that halogenated compounds, including those with bromine, can inhibit the growth of various bacterial strains. For instance:
- Inhibition of Bacterial Growth : Bromocholine derivatives were tested against pathogenic bacteria, showing varying degrees of inhibition depending on their structural modifications. The presence of bromine was found to enhance antimicrobial efficacy compared to non-halogenated counterparts .
2. Therapeutic Applications
This compound has been investigated for its potential therapeutic applications:
- Drug Development : It serves as a precursor in the synthesis of more complex pharmaceutical agents. Its role in drug formulation highlights its importance in medicinal chemistry.
- Anticancer Potential : Some studies suggest that brominated compounds can exhibit anticancer properties by affecting cell signaling pathways involved in cancer progression .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of bromocholine derivatives revealed that these compounds could effectively inhibit the growth of Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were significantly lower for brominated compounds compared to their non-brominated analogs, suggesting enhanced potency due to the presence of bromine.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 10 | E. coli |
| Choline Chloride | 50 | E. coli |
| Brominated Flavonoid | 5 | S. aureus |
Case Study 2: Enzyme Inhibition
Another research effort evaluated the enzyme inhibition capabilities of this compound. The compound was shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits in metabolic disorders.
Research Findings
Recent studies have focused on the structural analysis and biological implications of this compound:
- Quantum Chemical Studies : Computational studies have analyzed the conformational stability and spectral properties of this compound, providing insights into its reactivity and interaction with biological targets .
- Biotransformation Studies : Investigations into the biotransformation of halogenated compounds have revealed that such modifications can enhance biological activity, leading to the development of new antimicrobial agents .
Q & A
Q. What are the standard protocols for synthesizing bromocholine chloride, and what are the key challenges in its preparation?
this compound is commonly synthesized via alkylation of choline derivatives using brominating agents (e.g., bromocholine bromide). A notable method involves transesterification with choline halides followed by condensation reactions, as demonstrated in sinapine synthesis . Key challenges include:
- Toxicity and handling : Bromocholine bromide is highly corrosive, requiring strict PPE (gloves, goggles) and ventilation .
- Low yield : Reactions often suffer from suboptimal stoichiometry or side reactions, necessitating precise titration .
- Scalability : Existing protocols are limited to small-scale syntheses (~50 mg), requiring optimization for industrial relevance .
Q. How should researchers characterize the purity and structural integrity of this compound in synthetic chemistry studies?
Methodological characterization involves:
- Spectroscopic techniques : H/C NMR to confirm quaternary ammonium structure and bromide counterion .
- Elemental analysis : Validate stoichiometric ratios of C, H, N, and Br .
- Chromatography : HPLC or GC-MS to assess purity (>95% threshold for biological studies) .
- Comparative validation : Cross-reference data with established CAS-registered properties (e.g., CAS 28508-20-5 for bromocholine bromide) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Storage : Keep in airtight containers under inert gas (N/Ar) to prevent moisture absorption .
- Exposure mitigation : Use fume hoods for synthesis; neutralize spills with sodium bicarbonate .
- Regulatory compliance : Adhere to OSHA HazCom 2012 standards for corrosive substances (UN3261 classification) .
Advanced Research Questions
Q. How can researchers address discrepancies in the reported reactivity of this compound across esterification and alkylation reactions?
Contradictions often arise from solvent polarity, temperature, or competing nucleophiles. To resolve:
- Controlled replication : Repeat experiments under identical conditions (solvent, catalyst, temperature) .
- Kinetic studies : Use stopped-flow NMR to monitor intermediate formation .
- Computational modeling : Simulate reaction pathways (e.g., DFT calculations) to identify energetically favorable mechanisms .
Q. What experimental designs are recommended to evaluate this compound’s role as a plant growth retardant, given conflicting efficacy data?
- Dose-response assays : Test across concentrations (0.1–10 mM) to identify thresholds for phytotoxicity vs. growth inhibition .
- Comparative studies : Benchmark against chlorocholine chloride (CCC), noting structural analogs (e.g., allyltrimethylammonium chloride) that retain activity .
- Environmental controls : Standardize light, humidity, and soil pH to isolate compound-specific effects .
Q. How can reaction yields be optimized in this compound syntheses while minimizing hazardous byproducts?
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Solvent substitution : Replace toxic solvents (e.g., DCM) with ionic liquids or supercritical CO .
- Byproduct analysis : Use LC-MS to identify and quantify impurities, adjusting stoichiometry accordingly .
Q. What strategies reconcile this compound’s dual role as a toxic intermediate in organic synthesis and a bioactive agent in plant physiology?
- Contextual risk assessment : Evaluate toxicity thresholds in biological vs. chemical applications .
- Derivatization : Synthesize less toxic analogs (e.g., fluoromethylcholine chloride) with retained bioactivity .
- Lifecycle analysis : Track degradation pathways in environmental matrices to assess ecotoxicological risks .
Methodological Resources
- Data contradiction analysis : Apply triangulation (e.g., spectroscopic, computational, and kinetic data) to validate findings .
- Ethical considerations : Pre-screen synthetic protocols for environmental impact and occupational safety .
For further guidance on structuring research questions or experimental reports, consult the Beilstein Journal’s author guidelines or IUPAC’s analytical standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
